1,7-Diphenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

Medicinal Chemistry Synthetic Intermediate Structure–Property Relationship

1,7-Diphenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione (CAS 76360‑78‑6) is a heterocyclic building block belonging to the 2H‑pyrimido[4,5‑d][1,3]oxazine‑2,4(1H)‑dione family [REFS‑1]. It is characterized by a fused pyrimidine–oxazine ring system bearing phenyl groups at both the 1‑ and 7‑positions, resulting in a molecular formula of C₁₈H₁₁N₃O₃ and a molecular weight of 317.30 g mol⁻¹ [REFS‑2].

Molecular Formula C18H11N3O3
Molecular Weight 317.3 g/mol
CAS No. 76360-78-6
Cat. No. B1316879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Diphenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione
CAS76360-78-6
Molecular FormulaC18H11N3O3
Molecular Weight317.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C3C(=N2)N(C(=O)OC3=O)C4=CC=CC=C4
InChIInChI=1S/C18H11N3O3/c22-17-14-11-19-15(12-7-3-1-4-8-12)20-16(14)21(18(23)24-17)13-9-5-2-6-10-13/h1-11H
InChIKeyDHCFTQRFUAPIGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,7-Diphenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione (CAS 76360-78-6): A Specialized Pyrimidooxazine-2,4-dione Intermediate for Targeted Procurement


1,7-Diphenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione (CAS 76360‑78‑6) is a heterocyclic building block belonging to the 2H‑pyrimido[4,5‑d][1,3]oxazine‑2,4(1H)‑dione family [REFS‑1]. It is characterized by a fused pyrimidine–oxazine ring system bearing phenyl groups at both the 1‑ and 7‑positions, resulting in a molecular formula of C₁₈H₁₁N₃O₃ and a molecular weight of 317.30 g mol⁻¹ [REFS‑2]. The compound serves as a key synthetic intermediate in the preparation of 7,8‑dihydro‑2,5,8‑trisubstituted‑7‑oxo‑pyrido[2,3‑d]pyrimidine‑6‑carboxylic acid derivatives, a class of gastric anti‑secretory and anti‑allergic agents disclosed in patent US 4,255,568 [REFS‑1].

Why Generic Pyrimidooxazine‑2,4‑dione Substitution Fails: The 1,7‑Diphenyl Specificity of CAS 76360‑78‑6


Within the 2H‑pyrimido[4,5‑d][1,3]oxazine‑2,4(1H)‑dione scaffold, the nature of substituents at positions 1 and 7 dictates the physicochemical properties of the intermediate and, critically, the downstream reactivity in the formation of the bioactive pyrido[2,3‑d]pyrimidine ring system [REFS‑1]. Substituting a simple alkyl group (e.g., ethyl) for one of the phenyl rings alters the electronic and steric environment, which can shift reaction yields, purification behaviour, and ultimately the potency of the final anti‑secretory agent [REFS‑2]. Therefore, scientists and procurement specialists cannot interchangeably select a generic pyrimidooxazine‑2,4‑dione; the specific 1,7‑diphenyl pattern is required for faithful reproduction of the patented synthetic route and its associated biological outcomes.

Quantitative Differentiation Evidence for 1,7‑Diphenyl‑1H‑pyrimido[4,5‑d][1,3]oxazine‑2,4‑dione (CAS 76360‑78‑6)


Molecular Weight and Elemental Composition Distinguish 1,7‑Diphenyl from the Closest Patent‑Exemplified Analog

The compound carries two phenyl substituents, resulting in a molecular weight of 317.30 g mol⁻¹ and a formula of C₁₈H₁₁N₃O₃ [REFS‑1]. The closest exemplified comparator in patent US 4,255,568 is 1‑ethyl‑7‑phenyl‑2H‑pyrimido[4,5‑d][1,3]oxazine‑2,4(1H)‑dione, which has a molecular weight of 269.26 g mol⁻¹ and a formula of C₁₄H₁₁N₃O₃ [REFS‑2]. The 48 Da increase and additional phenyl ring are expected to confer higher lipophilicity and altered crystal packing, directly affecting solubility and chromatographic behaviour during purification.

Medicinal Chemistry Synthetic Intermediate Structure–Property Relationship

Synthetic Yield Benchmarking Against the 1‑Ethyl‑7‑phenyl Reference

Patent US 4,255,568 reports that the 1‑ethyl‑7‑phenyl analog was obtained in 9 g yield from a 27‑hour reflux reaction, with a melting point of 206–211 °C [REFS‑1]. While an explicit yield for the 1,7‑diphenyl compound is not disclosed in the patent, the identical core structure and the presence of the 1,7‑diphenyl substitution pattern within the generic claims indicate that this compound is synthesized via the same route and is a direct, claimed intermediate. Procurement of the pre‑formed 1,7‑diphenyl intermediate avoids the in‑house synthesis burden and guarantees the substitution pattern required for the subsequent pyrido[2,3‑d]pyrimidine annulation.

Process Chemistry Yield Optimization Intermediate Sourcing

Commercial Purity Availability: 98 % (NLT) Versus Common 95 % Grade

Multiple suppliers list 1,7‑diphenyl‑1H‑pyrimido[4,5‑d][1,3]oxazine‑2,4‑dione with a minimum purity of 98 % (NLT) [REFS‑1], whereas many generic pyrimidooxazine‑2,4‑dione analogs are offered at 95 % purity [REFS‑2]. The higher baseline purity reduces the need for additional purification steps prior to use in sensitive coupling reactions, thereby lowering overall procurement and handling costs.

Quality Control Procurement Specification Purity

Best‑Fit Application Scenarios for 1,7‑Diphenyl‑1H‑pyrimido[4,5‑d][1,3]oxazine‑2,4‑dione (CAS 76360‑78‑6)


Synthesis of 7,8‑Dihydro‑2,5,8‑trisubstituted‑7‑oxo‑pyrido[2,3‑d]pyrimidine‑6‑carboxylic Acid Anti‑Secretory Agents

The compound is a direct intermediate in the patented route to gastric anti‑secretory agents [REFS‑1]. Researchers developing novel anti‑ulcer therapies require the 1,7‑diphenyl substitution to access the full scope of structure–activity relationships described in the patent.

Medicinal Chemistry Structure–Activity Relationship (SAR) Studies on Pyrimidooxazine Scaffolds

Because the 1,7‑diphenyl pattern represents one extreme of the substitution space (bis‑aryl), it is essential for SAR campaigns aimed at understanding the impact of lipophilicity and steric bulk on target binding. The distinct molecular weight and formula (C₁₈H₁₁N₃O₃) facilitate unambiguous analytical tracking in high‑throughput chemistry workflows [REFS‑2].

Process Chemistry Scale‑Up Feasibility Assessment

The availability of the compound at 98 % purity from commercial suppliers [REFS‑3] enables process chemists to evaluate the robustness of the downstream pyrido[2,3‑d]pyrimidine cyclization without the need for extensive in‑house purification, accelerating route scouting and cost‑of‑goods analysis.

Quote Request

Request a Quote for 1,7-Diphenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.